N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide
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Overview
Description
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring system substituted with a sulfonamide group and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline-8-sulfonamide core. This can be achieved through sulfonation of quinoline followed by amination. The triazine ring is then introduced via a nucleophilic substitution reaction, where 4,6-bis(dimethylamino)-1,3,5-triazine is reacted with the quinoline-8-sulfonamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of triazine-substituted quinoline sulfonamides.
Scientific Research Applications
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. The triazine ring can participate in various interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and triazine-based molecules, such as:
- Quinoline-8-sulfonamide
- 4,6-bis(dimethylamino)-1,3,5-triazine
- Chloroquine (a well-known antimalarial drug)
Uniqueness
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide is unique due to its combination of a quinoline ring, a sulfonamide group, and a triazine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-23(2)16-20-14(21-17(22-16)24(3)4)11-19-27(25,26)13-9-5-7-12-8-6-10-18-15(12)13/h5-10,19H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKICSCDIYTMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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